

epirubicin analytical method validation ICH guidelines

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Compound Focus: Epirubicin Hydrochloride

CAS No.: 56390-09-1

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Method Validation Summary (ICH Q2(R2))

The table below summarizes the key validation parameters for an isocratic HPLC-DAD method for the simultaneous identification and quantification of Epirubicin and four other chemotherapeutic drugs, demonstrating compliance with ICH guidelines [1].

Validation Parameter	Result / Description	ICH Guideline Demonstrated Compliance
Analytical Procedure	Assay/Potency and Purity [2]	ICH Q2(R2) Scope [2]
Linearity	$R^2 \geq 0.999$ for all analytical curves [1]	ICH Q2(R2) Linearity [2]
Precision	Relative Standard Deviation (RSD) < 3% [1]	ICH Q2(R2) Precision [2]
Accuracy	Recovery values between 95% and 105% [1]	ICH Q2(R2) Accuracy [2]
Robustness	Demonstrated against small variations in column temperature, mobile phase pH, and composition [1]	ICH Q2(R2) Robustness [2]

Validation Parameter	Result / Description	ICH Guideline Demonstrated Compliance
Specificity	Method able to determine drug decomposition products, confirming its stability-indicating property [1]	ICH Q2(R2) Specificity [2]

Detailed Experimental Protocol

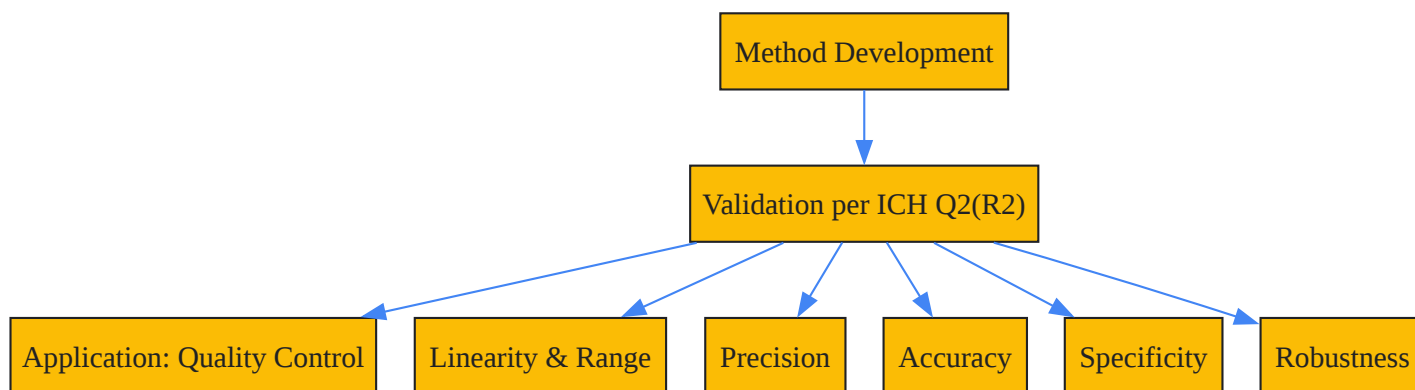
Here is the detailed methodology for the HPLC-DAD analysis as described in the research [1]:

- **Instrumentation:** Agilent 1200 HPLC system with a Diode-Array Detector (DAD) [1].
- **Chromatographic Column:** Merck Purospher STAR RP-18 end-capped, 3 μm , Hibar RT 150–4.6 mm [1].
- **Column Temperature:** 40 $^{\circ}\text{C}$ [1].
- **Mobile Phase:** Isocratic elution with a mixture of **water** (adjusted to pH 1.7 with 20 mM monobasic sodium phosphate buffer) and **methanol** in a **45:55 (v/v)** ratio [1].
- **Flow Rate:** 1 mL/min [1].
- **Injection Volume:** 3 μL [1].
- **Detection Wavelength:** 233 nm [1].
- **Runtime:** 15 minutes, with all drugs eluting within 10 minutes [1].
- **Sample Preparation:** The pharmaceutical specialties themselves were used as standards, as their excipients do not interfere with spectrophotometric determination at the chosen wavelength [1].

This specific method was developed to support quality control in a hospital setting, aiming to fill stability data gaps and enable planned production of injectable drugs up to 24 hours before administration [1].

Workflow Overview

The diagram below illustrates the key stages of the analytical method validation process:



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Key Considerations for Method Application

- **Stability-Indicating Property:** The method has been proven to be stability-indicating, as it can successfully resolve and quantify Epirubicin in the presence of its degradation products formed under forced degradation studies [1]. This is a critical requirement for assessing drug shelf-life.
- **Scope and Efficiency:** This particular protocol is designed for the simultaneous analysis of five chemotherapy drugs (Topotecan, Irinotecan, Etoposide, Doxorubicin, and Epirubicin) using a single, isocratic method [1]. This makes it highly efficient for laboratories that need to quality-control multiple agents.
- **Instrumentation Accessibility:** The use of a common HPLC-DAD system, rather than more expensive LC-MS instrumentation, makes this method accessible to a wider range of laboratories, including those in hospital settings [1].

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References

1. Development and validation of an HPLC-DAD method for the ... [arabjchem.org]
2. ICH Q2(R2) Validation of analytical procedures [ema.europa.eu]

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